molecular formula C23H16ClN5O2 B2634201 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902580-41-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2634201
CAS No.: 902580-41-0
M. Wt: 429.86
InChI Key: LJCXFCSRBDPWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound features a triazoloquinazoline core, which is known for its biological activity, and a benzodioxole moiety, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazoloquinazoline core through a cyclization reaction, followed by the introduction of the benzodioxole and chlorophenyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry approaches to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents and may require heating or cooling to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield quinones or other oxygenated derivatives, while substitution reactions could introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity has led to investigations into its use as a lead compound for drug development, particularly in the areas of anticancer and antimicrobial research.

    Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its triazoloquinazoline core, which is less common and provides unique biological activities compared to other benzodioxole-containing compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O2/c24-16-8-6-15(7-9-16)21-23-26-22(17-3-1-2-4-18(17)29(23)28-27-21)25-12-14-5-10-19-20(11-14)31-13-30-19/h1-11H,12-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCXFCSRBDPWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.